molecular formula C4H7N3 B1339268 1,4-dimethyl-1H-1,2,3-triazole CAS No. 60166-43-0

1,4-dimethyl-1H-1,2,3-triazole

Cat. No. B1339268
CAS RN: 60166-43-0
M. Wt: 97.12 g/mol
InChI Key: OJAWOLWHEQUTDE-UHFFFAOYSA-N
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Description

1,4-dimethyl-1H-1,2,3-triazole is an organic compound with the molecular formula C4H7N3 . It is a nitrogenous heterocyclic compound and is part of the triazole family . The molecular weight of this compound is 97.12 g/mol .


Synthesis Analysis

The synthesis of 1,4-dimethyl-1H-1,2,3-triazole and its derivatives has been a topic of interest in various studies . For instance, one study explored the synthesis of novel hydroxamic acids incorporating 1,4-dimethyl-1H-1,2,3-triazole . Another study discussed the synthesis of 1,4-disubstituted 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of 1,4-dimethyl-1H-1,2,3-triazole consists of two carbon and three nitrogen atoms . The InChI code for this compound is 1S/C4H7N3/c1-4-3-7(2)6-5-4/h3H,1-2H3 . The compound has a topological polar surface area of 30.7 Ų .


Chemical Reactions Analysis

The chemical reactions involving 1,4-dimethyl-1H-1,2,3-triazole have been studied in various contexts . For example, one study discussed the regioselective reduction of 1,4-dimethyl-1H-1,2,3-triazole .


Physical And Chemical Properties Analysis

1,4-dimethyl-1H-1,2,3-triazole has several computed properties. It has a molecular weight of 97.12 g/mol, an XLogP3-AA of 0.1, and a topological polar surface area of 30.7 Ų . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Ion Transport and Ionicity

1,4-Dimethyl-1H-1,2,3-triazole shows significant potential in the field of ion transport properties. Studies on 1,2,3-triazolium salts, a related class, have revealed their enhanced ion conductive properties, making them promising candidates for use as electrolytes in electrochemical devices. These properties are influenced by the anion size and are integral to the development of advanced materials for energy storage and conversion (Pulst et al., 2018).

Supramolecular and Coordination Chemistry

The versatility of 1,2,3-triazoles, including the 1,4-dimethyl variant, is evident in their application in supramolecular and coordination chemistry. These compounds can engage in a range of supramolecular interactions due to their nitrogen-rich structure, enabling applications in anion recognition, catalysis, and photochemistry, far beyond the initial scope of click chemistry (Schulze & Schubert, 2014).

Synthesis of Novel Derivatives

The synthesis of 1,4-disubstituted-1,2,3-triazole derivatives has been explored, highlighting the potential of these compounds in creating new chemical entities with diverse functionalities. Such derivatives have implications in pharmaceuticals, agrochemicals, and material science (Zhou Zhi-ming, 2010).

Metal-Free Synthetic Routes

Metal-free synthesis methods for 4-acyl-1,2,3-triazoles, including 1,4-dimethyl variants, have been developed. These methods are crucial for the environmentally friendly and efficient production of triazole-based compounds, expanding their applicability in various research areas (Thomas et al., 2016).

Electrolyte Membranes and Fuel Cells

1,4-Dimethyl-1H-1,2,3-triazole and its derivatives have been identified as active groups that enhance proton conduction in polymer electrolyte membranes (PEMs). This property is critical for the development of fuel cell technologies and energy conversion systems (Zhou et al., 2005).

Dye-Sensitized Solar Cells

Dendritic architectures using 1,2,3-triazole, such as 1,4-dimethyl-1H-1,2,3-triazole, have been synthesized and tested in dye-sensitized solar cells (DSSCs). The presence of triazole and isophthalate groups in these structures significantly impacts absorption, electrochemical behavior, and efficiency in DSSCs (Rajakumar et al., 2010).

properties

IUPAC Name

1,4-dimethyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-4-3-7(2)6-5-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAWOLWHEQUTDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570560
Record name 1,4-Dimethyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-dimethyl-1H-1,2,3-triazole

CAS RN

60166-43-0
Record name 1,4-Dimethyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
ELF Assunção, DB Carvalho, AR das Neves… - …, 2020 - Wiley Online Library
Chagas disease affects 6–8 million people worldwide, remaining a public health concern. Toxicity, several adverse effects and inefficiency in the chronic stage of the disease are the …
LR Domingo, N Acharjee - Journal of Physical Organic …, 2020 - Wiley Online Library
The [3 + 2] cycloaddition (32CA) reaction of phenyl azide 4 with ethynylbenzene 5 in presence of ethyl magnesium bromide (EtMgBr) has been studied within the Molecular Electron …
JE Doiron, CA Le, BK Ody, JB Brace… - … A European Journal, 2019 - Wiley Online Library
The 1,2,3‐triazole has been successfully utilized as an amide bioisostere in multiple therapeutic contexts. Based on this precedent, triazole analogues derived from VX‐809 and VX‐770…
V Rao, R Alleti, L Xu, NK Tafreshi, DL Morse… - Bioorganic & medicinal …, 2011 - Elsevier
A spherical molecular scaffold bearing eight terminal alkyne groups was synthesized in one step from sucrose. One or more copies of a tetrapeptide azide, either N 3 (CH 2 ) 5 (CO)-His-…
DB Carvalho, PAN Costa, GB Portapilla… - European Journal of …, 2023 - Elsevier
Chagas disease and leishmaniasis are neglected diseases of high priority as a public health problem. Pharmacotherapy is based on the administration of a few drugs, which exhibit …
X Liu, M Wang, M Yang, H Sun, B Wang, X Pan… - European Journal of …, 2023 - Elsevier
Stimulator of interferon genes (STING) is a crucial adaptor protein that can regulate the innate immune response by inducing the secretion of type Ι interferons and other cytokines after …
PP Kung, C Fan, HJ Gukasyan, B Huang… - Journal of Medicinal …, 2021 - ACS Publications
A pyridone-derived phosphate prodrug of an enhancer of zeste homolog 2 (EZH2) inhibitor was designed and synthesized to improve the inhibitor’s aqueous solubility. This prodrug (…
Number of citations: 6 0-pubs-acs-org.brum.beds.ac.uk
R Liu, H Yang, Z Chen, K Zhou, Q Shi, J Li, Y Huang… - Bioorganic …, 2022 - Elsevier
p300/CBP bromodomain plays an important role in transcriptional regulation, and its overexpression is closely related to various diseases such as cancers. Two inhibitors of this target …
R Zhai, G Chen, G Liu, X Huang, XM Xu, L Li… - Journal of Advanced …, 2022 - Elsevier
Background Organophosphorus pesticides (OPs), as insecticides or acaricides, are widely used in agricultural products to ensure agricultural production. However, widespread use of …

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